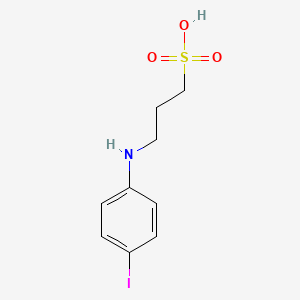
3-(4-Iodoanilino)propane-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Iodoanilino)propane-1-sulfonic acid is an organic compound that features an aniline derivative with an iodine substituent on the benzene ring and a sulfonic acid group attached to a propane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodoanilino)propane-1-sulfonic acid typically involves the reaction of 4-iodoaniline with propane-1-sulfonic acid. One common method includes the nucleophilic substitution reaction where 4-iodoaniline reacts with 1,3-propane sultone under basic conditions to form the desired product . The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-Iodoanilino)propane-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The iodine substituent on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The sulfonic acid group can be involved in nucleophilic substitution reactions, where nucleophiles replace the sulfonic acid group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and acids (e.g., H₂SO₄) under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are used in aqueous or organic solvents.
Major Products
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.
Nucleophilic Substitution: Products include derivatives where the sulfonic acid group is replaced by other functional groups.
科学研究应用
3-(4-Iodoanilino)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Iodoanilino)propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The iodine substituent and sulfonic acid group contribute to its reactivity and ability to form stable complexes with various biomolecules . These interactions can modulate biological processes and have potential therapeutic effects .
相似化合物的比较
Similar Compounds
3-(N-morpholino)propanesulfonic acid (MOPS): A buffering agent used in biological and biochemical research.
4-Morpholinepropanesulfonic acid: Another buffering compound with similar applications.
Uniqueness
3-(4-Iodoanilino)propane-1-sulfonic acid is unique due to the presence of the iodine substituent, which imparts distinct chemical properties and reactivity compared to other sulfonic acid derivatives . This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous .
属性
CAS 编号 |
114246-72-9 |
|---|---|
分子式 |
C9H12INO3S |
分子量 |
341.17 g/mol |
IUPAC 名称 |
3-(4-iodoanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C9H12INO3S/c10-8-2-4-9(5-3-8)11-6-1-7-15(12,13)14/h2-5,11H,1,6-7H2,(H,12,13,14) |
InChI 键 |
ZIEZYPNAPAHKPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NCCCS(=O)(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
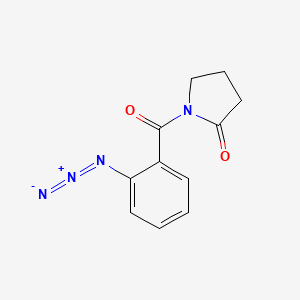
methanone](/img/structure/B14289776.png)
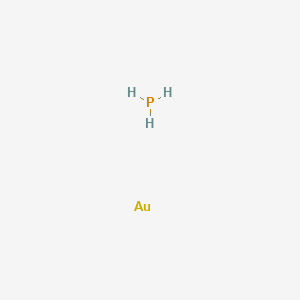
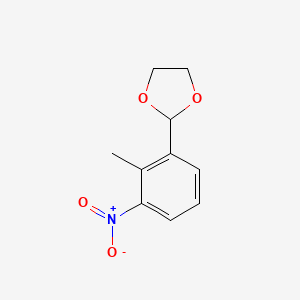
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
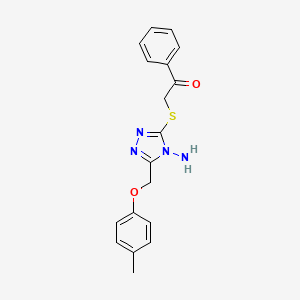
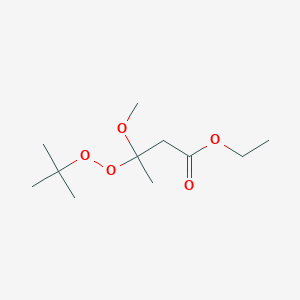
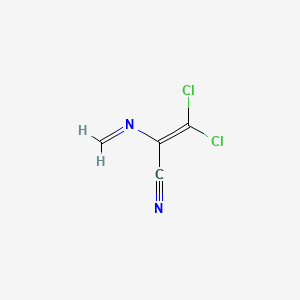
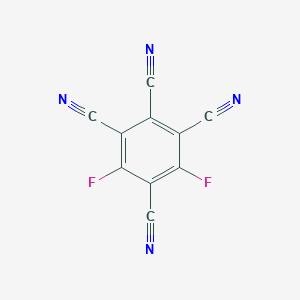
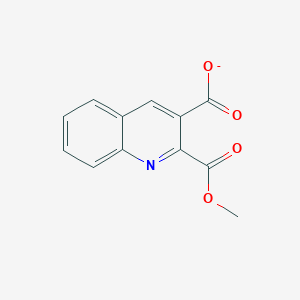
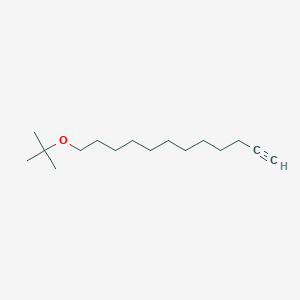
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
